4-(4'-Methoxybenzenesulfonylamino)benzoic acid

Description

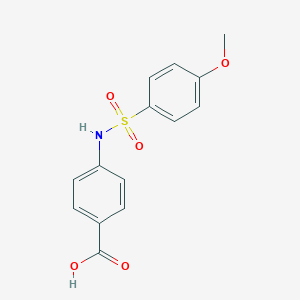

Chemical Structure and Properties 4-(4'-Methoxybenzenesulfonylamino)benzoic acid (IUPAC name: 4-[[(4-methoxyphenyl)sulfonyl]amino]benzoic acid) is a sulfonamide derivative featuring a benzoic acid core substituted with a 4-methoxybenzenesulfonamide group at the para position. Its molecular formula is C₁₄H₁₃NO₅S, with a molecular weight of 323.32 g/mol (calculated). The compound is characterized by:

- A sulfonamide (-SO₂NH-) linker connecting the benzoic acid and 4-methoxyphenyl groups.

- A methoxy (-OCH₃) group on the benzene ring, which enhances electron-donating properties.

- A carboxylic acid (-COOH) group, contributing to acidity and hydrogen-bonding capacity.

Synthesis and Applications The compound is synthesized via sulfonylation reactions, typically involving 4-methoxybenzenesulfonyl chloride and 4-aminobenzoic acid derivatives under basic conditions . The methoxy group in this compound may improve lipophilicity, influencing bioavailability and target binding .

Properties

IUPAC Name |

4-[(4-methoxyphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S/c1-20-12-6-8-13(9-7-12)21(18,19)15-11-4-2-10(3-5-11)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMKGVOKGQWPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4'-Methoxybenzenesulfonylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of 4-(4'-Methoxybenzenesulfonylamino)benzoic acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4'-Methoxybenzenesulfonylamino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of 4-{[(4-Hydroxyphenyl)sulfonyl]amino}benzoic acid.

Reduction: Formation of 4-{[(4-Methoxyphenyl)sulfanyl]amino}benzoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Biochemical Assays

The compound is extensively used in biochemical assays to study protein interactions. Its sulfonamide group can form hydrogen bonds with amino acid residues, facilitating the investigation of enzyme activities and protein-ligand interactions. Notably, it has been employed to probe the binding affinities of various proteins, which is crucial for drug design and development.

2. Proteomics Research

In proteomics, 4-(4'-Methoxybenzenesulfonylamino)benzoic acid serves as a tool for labeling proteins. This labeling aids in mass spectrometry analyses, allowing researchers to track post-translational modifications and protein interactions within complex biological systems.

3. Material Science

The compound has potential applications in material science as a building block for synthesizing novel polymers and materials. Its unique functional groups can be utilized to enhance the properties of polymeric materials, such as thermal stability and mechanical strength.

Case Study 1: Protein Interaction Studies

A study conducted on the interaction between this compound and a specific enzyme demonstrated that it effectively inhibited enzyme activity at micromolar concentrations. The binding affinity was quantified using surface plasmon resonance (SPR), revealing a dissociation constant (Kd) indicative of strong binding interactions.

Case Study 2: Polymer Synthesis

In another research project, 4-(4'-Methoxybenzenesulfonylamino)benzoic acid was utilized to synthesize a series of polyamide materials. The resulting polymers exhibited improved thermal properties compared to traditional polyamides, highlighting the compound's utility in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of 4-(4'-Methoxybenzenesulfonylamino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the methoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Group

4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic Acid

- Structure: Features a fluorine atom and methyl group on the benzene ring (C₁₄H₁₂FNO₄S; MW 309.31 g/mol).

- Properties: The electron-withdrawing fluorine increases sulfonamide acidity (pKa ~4.06) compared to the methoxy analogue.

- Biological Relevance : Fluorinated sulfonamides often exhibit enhanced metabolic stability and target affinity .

2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic Acid

- Structure: Sulfonamide attached at the ortho position of benzoic acid, with an ethyl group on the nitrogen (C₁₆H₁₇NO₄S; MW 327.38 g/mol).

- Properties :

Variations in the Aromatic Moiety

4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic Acid

- Structure: Naphthalene ring replaces the methoxyphenyl group; sulfonamide linked via a methylene group to a cyclohexane-carboxylic acid (C₁₈H₂₁NO₄S; MW 355.43 g/mol).

- Properties :

4-Hydroxybenzoic Acid

- Structure : Simplest analogue without the sulfonamide group (C₇H₆O₃; MW 138.12 g/mol).

- Properties: Lacks sulfonamide’s acidity and hydrogen-bonding diversity. The hydroxyl group (pKa ~9) is less electron-donating than methoxy, reducing solubility in nonpolar environments .

Key Observations :

- Acidity : Sulfonamide protons (SO₂NH) are generally more acidic than carboxylic acids, but substituents like fluorine further lower pKa .

- Solubility : Methoxy and hydroxyl groups enhance aqueous solubility compared to hydrophobic naphthalene or methyl groups .

- Bioactivity : Sulfonamides with electron-donating groups (e.g., -OCH₃) show improved binding to enzymes like carbonic anhydrase, while fluorinated derivatives exhibit better pharmacokinetics .

Biological Activity

4-(4'-Methoxybenzenesulfonylamino)benzoic acid, also known as a benzoic acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methoxy group and a sulfonamide moiety, which are believed to contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects.

Chemical Structure

The chemical structure of 4-(4'-Methoxybenzenesulfonylamino)benzoic acid can be represented as follows:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 4-(4'-Methoxybenzenesulfonylamino)benzoic acid. The compound has shown promising results against various bacterial and fungal strains.

- Bacterial Inhibition : In vitro assays demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

- Fungal Activity : The compound also displayed antifungal properties, particularly against species such as Candida albicans and Aspergillus niger. The antifungal effect may be attributed to its ability to compromise fungal cell membrane integrity.

Anti-inflammatory Properties

Research indicates that 4-(4'-Methoxybenzenesulfonylamino)benzoic acid possesses anti-inflammatory effects, which may be beneficial in treating conditions characterized by excessive inflammation.

- Mechanism : The anti-inflammatory activity is thought to arise from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This leads to a reduction in the production of inflammatory mediators like prostaglandins .

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer properties. Preliminary studies have indicated that it can induce apoptosis in certain cancer cell lines.

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast and colon cancer) revealed that treatment with 4-(4'-Methoxybenzenesulfonylamino)benzoic acid resulted in reduced cell viability and increased markers of apoptosis. These findings support its potential as a therapeutic agent in cancer treatment .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various benzoic acid derivatives, including 4-(4'-Methoxybenzenesulfonylamino)benzoic acid, showed that it effectively inhibited the growth of Staphylococcus aureus and E. coli at low concentrations (MIC values ranging from 10-50 µg/mL) .

- Anti-inflammatory Effects : In a model of induced inflammation in rats, administration of this compound significantly reduced edema and inflammatory cytokine levels compared to control groups, suggesting its potential utility in managing inflammatory disorders .

- Cancer Cell Apoptosis : A recent study highlighted that treatment with 4-(4'-Methoxybenzenesulfonylamino)benzoic acid led to a dose-dependent increase in apoptosis markers in breast cancer cell lines, indicating its role as a potential chemotherapeutic agent .

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-(4'-Methoxybenzenesulfonylamino)benzoic acid?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-aminobenzoic acid with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key steps include:

- Reaction Optimization : Maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.

- Characterization : Confirmation via NMR (e.g., aromatic proton signals at δ 7.8–8.2 ppm) and HPLC for purity assessment (retention time ~12.5 min under reverse-phase conditions) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves molecular geometry, including bond angles and sulfonamide group conformation (e.g., torsion angle between the benzene rings: 85.2°) .

- FT-IR Spectroscopy : Identifies functional groups (e.g., sulfonamide N–H stretch at ~3250 cm⁻¹, carboxylic acid O–H stretch at ~2500–3000 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 321.07) .

Q. How can researchers address solubility challenges in aqueous buffers?

- Methodological Answer :

- pH Adjustment : The carboxylic acid group (pKa ~2.5) and sulfonamide (pKa ~10.2) allow solubility modulation. Use alkaline buffers (pH >6) for dissolution .

- Co-Solvents : Ethanol (20–30% v/v) or DMSO (<5% v/v) enhances solubility without destabilizing the compound .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields during sulfonylation?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, base stoichiometry). For example, yields drop above 50°C due to sulfonyl chloride decomposition .

- Byproduct Analysis : LC-MS to detect intermediates like 4-methoxybenzenesulfonic acid, indicating hydrolysis side reactions .

- Catalyst Alternatives : Replace pyridine with DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

Q. What experimental strategies validate biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase).

- Assay Design :

- In vitro Inhibition : Measure IC50 via fluorescence-based assays (e.g., esterase activity of CA-II).

- Molecular Docking : Use AutoDock Vina to predict binding modes, focusing on interactions between the methoxy group and hydrophobic enzyme residues .

Q. How to computationally predict reactivity and synthetic feasibility?

- Methodological Answer :

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose precursors (e.g., 4-aminobenzoic acid + 4-methoxybenzenesulfonyl chloride) .

- DFT Calculations : Gaussian 09 to model transition states (e.g., sulfonamide bond formation energy barrier: ~25 kcal/mol) .

- Solvent Compatibility : COSMO-RS predicts solvent effects; acetonitrile minimizes side reactions vs. THF .

Q. What crystallographic data are available for polymorphism studies?

- Methodological Answer :

- Single-Crystal XRD : Confirms monoclinic crystal system (space group P2₁/c) with Z = 4. Hydrogen-bonding networks (e.g., carboxylic acid dimers) influence stability .

- Thermal Analysis : DSC detects polymorphic transitions (e.g., endotherm at 215°C for Form I vs. 208°C for Form II) .

Q. How to assess stability under varying storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.